molecular formula C11H20N2O3S B2872193 N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide CAS No. 2034244-88-5

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide

Cat. No.: B2872193
CAS No.: 2034244-88-5
M. Wt: 260.35
InChI Key: MPFMBOSOMLURHE-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide is a synthetic chemical compound of significant interest in advanced chemical and pharmacological research. This molecule features a butane-sulfonamide group linked to a 3-methylisoxazole moiety via a propyl chain, a structure that suggests potential for diverse research applications . The compound's core structural elements are well-represented in pharmacologically active molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of several important drug classes, particularly antibacterial agents like sulfamethizole, which act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS) . Furthermore, the 3-methylisoxazole ring is a privileged structure in drug discovery, often utilized in the synthesis of various heterocyclic compounds and explored for its potential biological activities . This combination makes this compound a valuable chemical tool for researchers in fields such as medicinal chemistry , where it can be used as a building block or a key intermediate in the synthesis of more complex molecules, and in chemical biology , for probing biological pathways and protein interactions. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-3-4-8-17(14,15)12-7-5-6-11-9-10(2)13-16-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFMBOSOMLURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCCC1=CC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the sulfonamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Heterocycle Substituent/Chain Molecular Weight (g/mol) Potential Application
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide 1,2-oxazole Propyl-butane sulfonamide ~290.4* PROTACs, enzyme inhibition
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide (Example 208, ) 1,2-oxazole + 1,3-thiazole Complex peptide-like backbone ~650.8* PROTAC synthesis
Benzene sulfonamide derivatives None Aromatic sulfonamide ~150–300 Antibacterial agents

*Estimated based on structural formulas.

Key Observations:

Heterocyclic Influence: The 1,2-oxazole ring in the target compound provides moderate electronegativity and hydrogen-bonding capacity compared to 1,3-thiazole (as in Example 208). Oxazoles are less metabolically labile than thiazoles, which may improve in vivo stability.

Sulfonamide vs. Carboxamide Linkages :

  • Sulfonamides (target compound) generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–17), affecting solubility and membrane permeability.
  • Carboxamides (Example 208) are more common in peptide-like PROTACs for E3 ligase recruitment .

Example 208 employs a rigid pyrrolidine-carboxamide backbone for stereochemical control .

Biological Activity

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide is a compound belonging to the isoxazole derivatives class, noted for its diverse biological activities and therapeutic potential. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2034244-88-5
  • Molecular Formula : C11H20N2O3S

The compound features a sulfonamide group attached to a propyl chain and an isoxazole moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical biological pathways. For example:

  • Anticancer Activity : The compound has been shown to inhibit cancer cell growth by affecting tubulin polymerization, leading to microtubule depolymerization within cells. This mechanism disrupts mitosis and induces apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Cell Growth : In vitro studies demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it showed promising results against leukemia cell lines with GI50 values in the low micromolar to nanomolar range .
  • Mechanistic Insights : The compound's ability to bind to tubulin and induce microtubule depolymerization was confirmed through tubulin polymerization assays. This action leads to cell cycle arrest and apoptosis in treated cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of sulfonamide derivatives, including this compound. Sulfonamides are known for their broad-spectrum activity against bacteria and fungi, making them valuable in treating infections .

Study 1: Anticancer Activity Assessment

A series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their anticancer properties. The study revealed that compounds similar to this compound exhibited high specificity against leukemia cell lines compared to other tumor types. The most potent analogs displayed mean GI50 values ranging from 44.7 nM to 48.8 nM .

CompoundCell LineGI50 (nM)
Analog ALeukemia44.7
Analog BLeukemia48.8

Study 2: Mechanistic Studies on Apoptosis

Further investigations into the apoptotic mechanisms revealed that treatment with this compound resulted in significant increases in early and late apoptosis markers in MCF-7 cells compared to controls. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G2/M phase .

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control0.350.141.27
Compound15.779.753.99

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